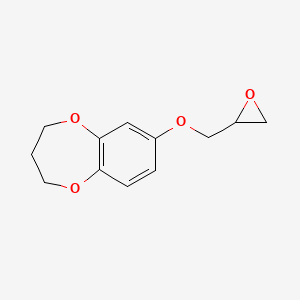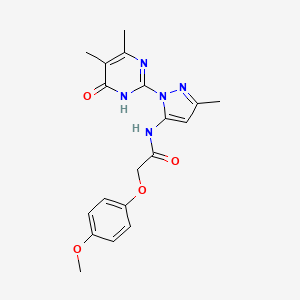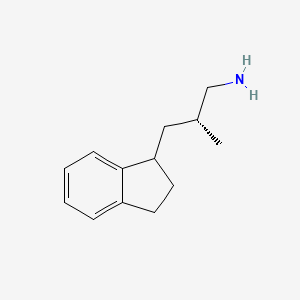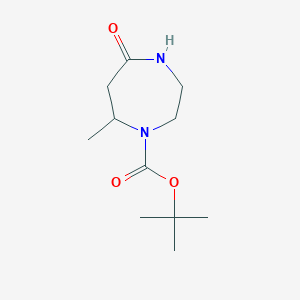![molecular formula C16H19ClN2O2S3 B2928367 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034522-36-4](/img/structure/B2928367.png)
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a sulfonyl group attached to a chlorothiophene, which could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The compound’s structure includes a piperidine ring and a thiophene ring, both of which are common in many pharmaceuticals . The sulfonyl group could potentially affect the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Properties
- Preparation and Stereochemistry : Research delves into the preparation of related piperidines and their stereochemistry, indicating a focus on synthetic pathways and the importance of stereochemical configurations in chemical properties and potential applications. The study by Butt et al. (1988) explores the methanolysis of corresponding nitriles and the addition of p-chlorothiophenol, highlighting the intricacies of synthesizing compounds with specific stereochemical arrangements and their cyclization behaviors under acidic conditions, which could be pivotal for designing compounds with desired biological or chemical properties (Butt, Deady, & Mackay, 1988).
Antimicrobial Activity
- New Heterocycles with Antimicrobial Properties : The synthesis and evaluation of heterocyclic compounds based on specific structural motifs, like those involving pyrazole and thiophene, for antimicrobial activities are significant. El‐Emary et al. (2002) discuss the development of such compounds, suggesting the relevance of exploring diverse chemical structures for potential antimicrobial agents, which could align with research into compounds like the one of interest for their potential bioactivity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Insecticidal Properties
- Pyridine Derivatives as Insecticides : The study on pyridine derivatives against the cowpea aphid by Bakhite et al. (2014) showcases the insecticidal potential of such compounds. This research underlines the importance of chemical modifications, like those in pyridine structures, for enhancing insecticidal activity, possibly providing insights into the applications of similar compounds in agricultural or pest control contexts (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Molecular Design and Spectral Properties
- Synthetic Bacteriochlorins : The integration of spiro-piperidine units into bacteriochlorins for modifying spectral properties, as discussed by Reddy et al. (2013), illustrates the compound’s potential in designing photosensitizers with tailored properties for applications in photodynamic therapy or solar energy conversion. This research highlights the role of structural motifs in affecting the photophysical characteristics of synthetic compounds (Reddy, Lubian, Pavan, Kim, Yang, Holten, & Lindsey, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S3/c17-15-1-2-16(23-15)24(20,21)19-8-3-13(4-9-19)18-7-5-14-12(11-18)6-10-22-14/h1-2,6,10,13H,3-5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADJKGFWKSIABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2928287.png)


![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2928292.png)

![5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2928294.png)
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2928295.png)
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2928298.png)

![N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2928300.png)




